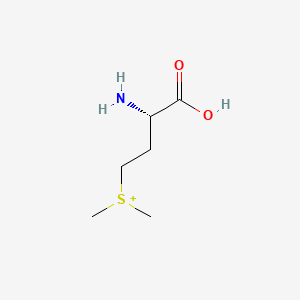

S-Methyl-L-methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Methyl-L-methionine: is a naturally occurring sulfonium compound found in a variety of plants. It is sometimes referred to as vitamin U, although it is not considered a true vitamin. This compound is known for its potential anti-ulcerogenic properties and is believed to aid in the healing of peptic ulcers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : S-Methyl-L-methionine can be synthesized from L-methionine through a methylation reaction using S-adenosyl-L-methionine as the methyl donor. The reaction typically involves the enzyme methionine adenosyltransferase, which catalyzes the transfer of the methyl group from S-adenosyl-L-methionine to L-methionine .

Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation processes. For example, Saccharomyces cerevisiae can be genetically modified to overproduce methionine adenosyltransferase, thereby increasing the yield of this compound. Optimization of fermentation conditions, such as the feeding modes of methanol, glycerol, and L-methionine, can further enhance production .

Analyse Des Réactions Chimiques

Types of Reactions: : S-Methyl-L-methionine undergoes various chemical reactions, including methylation, oxidation, and substitution reactions.

Common Reagents and Conditions: : The methylation reaction involves S-adenosyl-L-methionine as the methyl donor. Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions may involve nucleophiles like hydroxide ions or amines .

Major Products Formed: : The major products formed from these reactions include S-adenosyl-L-homocysteine (from methylation), sulfoxides (from oxidation), and substituted methionine derivatives (from substitution reactions) .

Applications De Recherche Scientifique

Chemistry: : In chemistry, S-Methyl-L-methionine is used as a methyl donor in various methylation reactions. It is also utilized in the synthesis of other sulfonium compounds .

Biology: : In biological research, this compound is studied for its role in plant metabolism and stress responses. It is also investigated for its potential protective effects against oxidative stress .

Medicine: : In medicine, this compound is explored for its potential therapeutic effects in treating peptic ulcers and other gastrointestinal disorders. It is also studied for its role in liver health and its potential anti-inflammatory properties .

Industry: : Industrial applications of this compound include its use as a feed additive in animal nutrition to improve growth and health. It is also used in the production of certain pharmaceuticals and nutraceuticals .

Mécanisme D'action

Mechanism: : S-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing their function and activity .

Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine. This enzyme is involved in several metabolic pathways, including the synthesis of polyamines, glutathione, and other important biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds to S-Methyl-L-methionine include S-adenosyl-L-methionine, S-adenosyl-L-homocysteine, and other sulfonium compounds.

Uniqueness: : this compound is unique in its specific role as a methyl donor in plant metabolism and its potential therapeutic effects in gastrointestinal health. Unlike S-adenosyl-L-methionine, which is widely studied for its role in human health, this compound is primarily investigated for its effects in plants and its potential as a natural remedy for peptic ulcers .

Activité Biologique

S-Methyl-L-methionine (SMM), also known as vitamin U, is a naturally occurring compound that plays a significant role in plant metabolism and has garnered attention for its potential health benefits. This article explores the biological activity of SMM, focusing on its metabolic pathways, physiological roles in plants, and implications for human health.

Overview of this compound

SMM is a derivative of the amino acid methionine and is synthesized in various plant species. It functions primarily as a methyl donor and is involved in sulfur metabolism. The compound is stored in plant tissues and can be transported through the phloem, influencing both nutrient transport and plant growth.

Metabolic Pathways

SMM is involved in several metabolic processes:

- Methylation Reactions : SMM serves as a methyl donor in the synthesis of various biomolecules, including nucleic acids and proteins. This process is crucial for gene expression regulation and metabolic control.

- Sulfur Metabolism : SMM plays a key role in sulfur assimilation, affecting the overall sulfur status in plants. It acts as a precursor to other sulfur-containing compounds, influencing growth and development.

Case Studies on Plant Physiology

Research has demonstrated that SMM significantly impacts plant physiology:

- Phloem Transport : A study on transgenic pea plants expressing a yeast SMM transporter showed enhanced phloem loading of SMM, which positively affected sulfur and nitrogen metabolism, leading to increased seed production (Rouillon et al., 2010) .

- Stress Resistance : In lettuce, exogenous application of SMM improved resistance to salt stress by enhancing antioxidant capacity and modulating stress-related gene expression (Fodorpataki et al., 2021) .

Health Benefits

SMM has been associated with several health benefits due to its antioxidant properties and potential role in reducing inflammation:

- Antioxidant Activity : Studies indicate that SMM exhibits significant antioxidant activity, which may help mitigate oxidative stress-related diseases.

- Gastrointestinal Health : Traditionally, SMM has been linked to gastrointestinal health, potentially aiding in the treatment of ulcers and promoting gut health.

Research Findings

Several studies have explored the effects of SMM supplementation on human health:

- A clinical study indicated that SMM supplementation could improve gut mucosal integrity and reduce inflammation markers in patients with gastrointestinal disorders.

- Another study highlighted its potential role in reducing homocysteine levels, thereby lowering cardiovascular risk factors.

Data Tables

Propriétés

Numéro CAS |

6708-35-6 |

|---|---|

Formule moléculaire |

C6H14NO2S+ |

Poids moléculaire |

164.25 g/mol |

Nom IUPAC |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |

Clé InChI |

YDBYJHTYSHBBAU-YFKPBYRVSA-O |

SMILES |

C[S+](C)CCC(C(=O)O)N |

SMILES isomérique |

C[S+](C)CC[C@@H](C(=O)O)N |

SMILES canonique |

C[S+](C)CCC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.